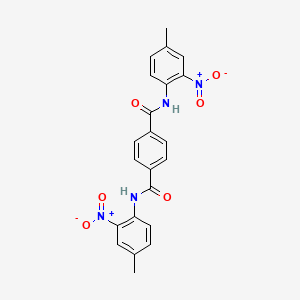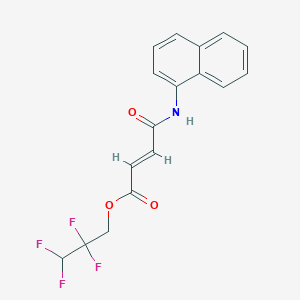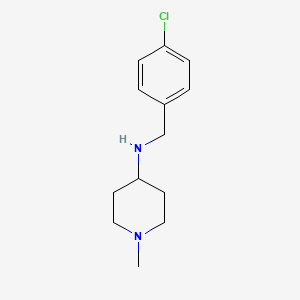![molecular formula C14H20Cl2N2O B5076439 1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5076439.png)
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a piperazine ring substituted with a 3-(3,4-dichlorophenoxy)propyl group and a methyl group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine typically involves the reaction of 3-(3,4-dichlorophenoxy)propyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, leading to changes in cellular functions.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine can be compared with other similar compounds such as:
1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate: Known for its activity as a histamine H3 receptor antagonist.
2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.
特性
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-17-6-8-18(9-7-17)5-2-10-19-12-3-4-13(15)14(16)11-12/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRIQBFHQFWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(dimethylamino)benzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5076365.png)
![4-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5076378.png)
![4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5076384.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5076391.png)


![N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5076409.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5076413.png)
![{5-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-2-furyl}methanol](/img/structure/B5076422.png)
![N-(3-(4-methoxyphenyl)-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5076446.png)
![4-[(2-{HYDROXY[(MORPHOLIN-4-YL)METHYL]PHOSPHORYL}ETHYL)AMINO]BUTANOIC ACID](/img/structure/B5076454.png)
![8-{[2-(4-CHLOROPHENOXY)ETHYL]AMINO}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5076464.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5076476.png)
